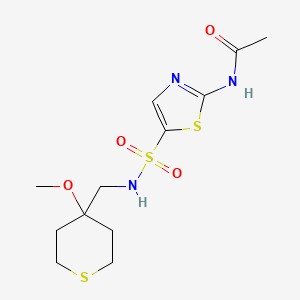

N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Description

This compound features a thiazol-2-yl core linked to an acetamide group via a sulfamoyl bridge, with a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl substituent. The thiopyran moiety introduces a six-membered sulfur-containing ring with a methoxy group, which may enhance metabolic stability and modulate lipophilicity compared to simpler aromatic substituents.

Properties

IUPAC Name |

N-[5-[(4-methoxythian-4-yl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S3/c1-9(16)15-11-13-7-10(21-11)22(17,18)14-8-12(19-2)3-5-20-6-4-12/h7,14H,3-6,8H2,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXUKFJRTVYBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2(CCSCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes play a crucial role in the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the PI3K pathway, leading to changes in the cellular processes controlled by this pathway.

Biochemical Pathways

The affected pathway is the PI3K pathway . This pathway is responsible for the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule. The disruption of this pathway can have downstream effects on a variety of cellular processes, including cell growth and survival.

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution profiles, and they are typically metabolized by the liver. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific cell type and the status of the PI3K pathway within those cells. In general, inhibition of the PI3K pathway can lead to decreased cell growth and proliferation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs could potentially affect the compound’s metabolism and excretion, thereby altering its efficacy.

Biological Activity

N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O5S2 |

| Molecular Weight | 372.5 g/mol |

| CAS Number | 2034486-74-1 |

The structure features a thiazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation pathways, similar to other sulfonamide derivatives. This inhibition can lead to apoptosis in cancer cells by disrupting survival signals mediated by proteins such as Bcl-2 family members.

- Antimicrobial Activity : Compounds with sulfonamide structures are known for their broad-spectrum antimicrobial properties. They interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, which is crucial for bacterial growth.

- Anti-inflammatory Effects : The presence of the tetrahydrothiopyran moiety suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds:

- Cancer Treatment : A study focusing on thiazole-containing compounds demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting that this compound might exhibit similar effects.

- Antimicrobial Testing : Research involving sulfonamide derivatives showed promising results against resistant bacterial strains, indicating the potential application of this compound in combating antibiotic resistance .

- Pharmacokinetics : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles, essential for therapeutic efficacy. Further studies are needed to establish the pharmacokinetic parameters specific to this compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-methoxytetrahydrothiopyran)methylbenzenesulfonamide | Contains methoxy and sulfonamide groups | Antimicrobial, anticancer |

| N-(trifluoromethyl)benzenesulfonamide | Trifluoromethyl group enhances potency | Strong enzyme inhibition |

| N-(6-Methylthieno[2,3-b]thiopyran)acetamide | Thieno moiety enhances anti-inflammatory effects | Antimicrobial, anti-inflammatory |

Comparison with Similar Compounds

Tabulated Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.